D-xylulose

Catalog No.
S782673
CAS No.
551-84-8
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-xylulose

CAS Number

551-84-8

Product Name

D-xylulose

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1

InChI Key

ZAQJHHRNXZUBTE-WUJLRWPWSA-N

SMILES

C(C(C(C(=O)CO)O)O)O

Synonyms

Lyxulose, Xylulose, Xylulose, (D-threo)-Isomer, Xylulose, (L-threo)-Isomer

Canonical SMILES

C(C(C(C(=O)CO)O)O)O

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)O

D-Xylulose in Metabolic Pathways

D-Xylulose plays a crucial role in the pentose phosphate pathway (PPP), also known as the hexose monophosphate shunt. This pathway is essential for various cellular functions, including:

  • Nucleotide synthesis: D-Xylulose provides precursors for the synthesis of nucleotides, essential components of DNA and RNA. Source: )
  • Fatty acid synthesis: D-Xylulose serves as an intermediate in the non-carbohydrate pathway of fatty acid synthesis. Source: )
  • Defense against oxidative stress: The PPP generates NADPH, a crucial antioxidant that helps protect cells from harmful free radicals. Source:

Researchers are actively investigating the PPP's role in various diseases, including cancer, diabetes, and neurodegenerative disorders. Understanding D-xylulose's function within the PPP could provide valuable insights into these complex conditions.

D-Xylulose as a Biochemical Building Block

D-Xylulose's structure makes it a valuable precursor for various other biochemicals with potential applications in different fields:

  • L-Xylulose production: D-Xylulose can be converted into its L-enantiomer, L-xylulose, which is a rare sugar with potential applications as a sugar substitute and in the development of pharmaceutical compounds. Source: )
  • Biofuel production: D-Xylulose can be used as a substrate for the production of biofuels, such as bioethanol. Research is ongoing to optimize and develop cost-effective methods for utilizing D-xylulose in biofuel production. Source:

D-xylulose is a ketopentose, a type of monosaccharide that contains five carbon atoms and includes a ketone functional group. Its chemical formula is C5H10O5C_5H_{10}O_5 with a molecular weight of approximately 150.13 g/mol. D-xylulose exists in two enantiomeric forms: D-xylulose and L-xylulose, with the former being the biologically active form. This compound is also known as D-threo-2-pentulose and plays a critical role in various metabolic pathways, particularly in carbohydrate metabolism.

  • Isomerization: D-xylulose can be interconverted with D-xylose through the action of xylose isomerase, an enzyme that facilitates the conversion of aldoses to ketoses.
  • Dehydration: Under acidic conditions, D-xylulose can undergo dehydration to form furfural, a valuable platform chemical used in the production of biofuels and other chemicals. The reaction mechanism involves the formation of intermediate carbocations followed by elimination of water .
  • Phosphate Ester Formation: D-xylulose can react with phosphate groups to form D-xylulose 5-phosphate, which is crucial in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis that generates NADPH and pentoses .

D-xylulose is involved in several biological processes:

  • Metabolism: It plays a role in the pentose phosphate pathway, which is essential for cellular metabolism and biosynthesis. This pathway helps produce ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis.
  • Health Implications: Deficiencies in enzymes that metabolize D-xylulose can lead to conditions such as pentosuria, where L-xylulose accumulates in urine due to an inability to convert it effectively .

D-xylulose can be synthesized through various methods:

  • Enzymatic Conversion: The conversion of D-xylose to D-xylulose can be achieved using xylose isomerase from microbial sources such as Streptomyces rubiginosus .
  • Chemical Synthesis: Traditional organic synthesis methods, including the Wittig reaction and asymmetric dihydroxylation, have been employed to synthesize D-xylulose from simpler carbohydrate precursors .
  • Microbial Fermentation: Certain bacteria can produce D-xylulose from xylose through fermentation processes, which are often more sustainable than chemical synthesis.

D-xylulose has several important applications:

  • Food Industry: It is used as a sweetener due to its low caloric content compared to glucose and sucrose.
  • Pharmaceuticals: Research into its role in metabolic pathways may lead to therapeutic applications, especially concerning metabolic disorders.
  • Biotechnology: It serves as a substrate for microbial fermentation processes aimed at producing biofuels and biochemicals.

Research has indicated that D-xylulose interacts with various enzymes involved in carbohydrate metabolism:

  • Xylose Isomerase: This enzyme catalyzes the interconversion between D-xylose and D-xylulose, influencing metabolic fluxes in organisms that utilize these sugars .
  • Phosphorylation Reactions: D-xylulose 5-phosphate interacts with other metabolites within the pentose phosphate pathway, indicating its central role in cellular metabolism .

D-xylulose shares structural similarities with other pentoses and hexoses. Here are some comparable compounds:

Compound NameTypeUnique Features
D-RibosePentoseKey component of RNA; involved in ATP synthesis
L-XylulosePentoseEnantiomer of D-xylulose; less biologically active
D-FructoseHexoseKetose sugar; major energy source found in fruits
D-GlucoseHexoseMost common sugar; primary energy source for cells

Uniqueness of D-Xylulose

D-xylulose's uniqueness lies in its specific role within the pentose phosphate pathway and its ability to interconvert with other sugars via enzymatic reactions. Its distinct ketone functional group differentiates it from other sugars, impacting its reactivity and biological function.

The discovery and characterization of D-xylulose has evolved significantly since its initial identification as a metabolic intermediate. Early research in the 1950s by Mitsuhashi and Lampen first observed D-xylose isomerase activity in Lactobacillus pentosus, which led to the understanding of xylose-xylulose interconversion. Subsequently, in 1957, Kooi and Marshall noted the broader substrate specificity of these isomerases, recognizing their ability to convert D-glucose to D-fructose, which became foundational for industrial applications.

The 1960s marked a significant advancement when the conversion of glucose to fructose by xylose isomerase was first patented, though industrial implementation faced challenges due to enzyme recycling difficulties. The development of immobilized xylose isomerase by Takanashi in Japan proved essential for the industrial fermentation processes used in high-fructose corn syrup manufacturing. Throughout the 1980s and 1990s, extensive structural studies determined the tertiary structures of several microbial xylose isomerases from various species, including Streptomyces olivochromogenes, Streptomyces violaceoniger, and Actinoplanes missouriensis.

Research in the late 20th and early 21st centuries expanded to include detailed mechanistic studies of D-xylulose-involved pathways. Blakley's pioneering work in 1951 with rat liver polyol dehydrogenase established the foundation for understanding pentitol metabolism. More recent investigations have focused on the role of D-xylulose in the 1-deoxy-D-xylulose 5-phosphate pathway, which has become recognized as a critical target for antimicrobial drug development due to its absence in human metabolism.

Significance of D-xylulose in Carbohydrate Metabolism

D-xylulose occupies a central position in multiple interconnected metabolic pathways, demonstrating remarkable versatility in cellular metabolism. The molecule serves as a critical intermediate in the pentose phosphate pathway, where D-xylulose 5-phosphate acts as a donor of two-carbon ketone groups in transketolase reactions. This function is essential for the non-oxidative branch of the pentose phosphate pathway, facilitating the interconversion of various sugar phosphates that support cellular biosynthetic requirements.

The glucuronate-xylulose pathway represents another major metabolic route where D-xylulose plays a fundamental role. In this pathway, D-glucuronate is converted through a series of enzymatic steps: glucuronate → L-gulonate → 3-keto-L-gulonate → L-xylulose → xylitol → D-xylulose. This pathway is particularly significant in mammalian tissues, especially in kidneys and liver, where it contributes substantially to cellular xylulose 5-phosphate pools. The pathway's importance is underscored by observations that it carries significant metabolic flux and serves as a major source of intracellular xylulose 5-phosphate.

D-xylulose also functions as a key regulatory molecule in glycolysis through its phosphorylated form, xylulose 5-phosphate. This metabolite activates protein phosphatase, which subsequently dephosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase. This regulatory mechanism inactivates the fructose-2,6-bisphosphatase activity while activating phosphofructokinase-2 activity, ultimately increasing fructose 2,6-bisphosphate production and upregulating glycolysis. Recent research has also investigated the molecule's role in gene expression, particularly in promoting the carbohydrate response element-binding protein transcription factor in well-fed metabolic states.

Scope and Objectives of Contemporary D-xylulose Studies

Current research objectives in D-xylulose biochemistry encompass diverse areas ranging from fundamental mechanistic studies to applied biotechnology applications. A primary focus involves understanding the molecular mechanisms underlying D-xylulose kinase function, the enzyme responsible for converting D-xylulose to xylulose 5-phosphate. Recent structural studies have revealed that human xylulokinase demonstrates high selectivity for D-xylulose and can be specifically inhibited by 5-deoxy-5-fluoro-D-xylulose, providing insights for potential therapeutic applications.

Biotechnology applications represent another major research frontier, particularly in microbial production systems. Studies have demonstrated the feasibility of xylitol production from glucose through sequential fermentation processes involving D-xylulose as an intermediate. The process yields approximately 11% xylitol from glucose through a three-step conversion: glucose → D-arabitol → D-xylulose → xylitol. Different yeast strains exhibit varying capabilities for pentitol production from D-xylulose, with some producing primarily xylitol, others producing D-arabitol, and some generating mixtures of both compounds.

The development of engineered biosynthetic pathways utilizing D-xylulose derivatives has emerged as a significant research area. Scientists have successfully engineered the 1-deoxy-D-xylulose 5-phosphate pathway in Saccharomyces cerevisiae for isoprenoid production, achieving endpoint biomass levels reaching 80% of strains using the native mevalonate pathway under low aeration conditions. Novel routes from pentose phosphates to 1-deoxy-D-xylulose 5-phosphate have been discovered, potentially enabling more direct pathways from C5 sugars to terpenes while circumventing regulatory mechanisms.

Integration of D-xylulose in Systems Biology and Metabolic Networks

D-xylulose integration within complex metabolic networks demonstrates the molecule's central importance in cellular biochemistry. The compound serves as a crucial node connecting carbohydrate metabolism, lipid biosynthesis, and secondary metabolite production. In the pentose phosphate pathway, D-xylulose 5-phosphate functions as both a product of the oxidative branch and a substrate for the non-oxidative branch, facilitating metabolic flexibility in response to varying cellular demands.

The molecule's role in the non-mevalonate pathway for isoprenoid biosynthesis illustrates its importance in secondary metabolism. The 1-deoxy-D-xylulose 5-phosphate synthase enzyme catalyzes the first step of this pathway, condensing pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate. This pathway is essential in plants, bacteria, and protozoa but absent in mammals, making it an attractive target for antimicrobial and herbicidal development. Recent structural studies using cryo-electron microscopy have revealed detailed molecular mechanisms of this enzyme in Plasmodium falciparum, the malaria-causing parasite.

Network analysis reveals that D-xylulose participates in multiple feedback and feedforward regulatory mechanisms. The conversion of xylitol to D-xylulose by NAD+-linked xylitol dehydrogenase represents a key regulatory step in the glucuronate pathway. Human erythrocytes demonstrate specific polyol dehydrogenase activities for D-xylulose metabolism, with activities ranging from 1.3 to 6.1 pmol NADH/min/μl erythrocytes. This enzymatic activity contrasts with the absence of ribitol and arabitol degradation capabilities, indicating specialized metabolic handling of different pentitols.

D-xylulose represents a critical pentose sugar that serves as a central metabolic intermediate in various biological systems across prokaryotic and eukaryotic organisms [4]. This five-carbon ketose sugar functions as a key branch point connecting pentose metabolism to central carbon pathways, enabling organisms to efficiently utilize xylose-rich substrates derived from lignocellulosic biomass [5] [8].

The natural formation of D-xylulose occurs through multiple enzymatic pathways that have evolved independently across different taxonomic groups [4] [19]. In nature, D-xylulose serves as an essential intermediate for organisms capable of metabolizing pentose sugars, particularly those inhabiting environments rich in plant-derived materials where xylose constitutes approximately 35% of the total sugar content in lignocellulosic biomass [5].

The biosynthesis of D-xylulose is intimately linked to the 1-deoxy-D-xylulose-5-phosphate pathway, which represents an alternative non-mevalonate route for isoprenoid biosynthesis in plants and bacteria [1] [2]. This pathway demonstrates the fundamental importance of xylulose-derived metabolites in both primary and secondary metabolism, extending beyond simple sugar catabolism to encompass the production of essential cellular components including carotenoids, chlorophyll side chains, and various terpenoids [1].

Enzymatic Conversion of D-xylose to D-xylulose

The conversion of D-xylose to D-xylulose represents a crucial step in pentose metabolism, accomplished through distinct enzymatic pathways that vary significantly between prokaryotic and eukaryotic organisms [4] [8]. These pathways have evolved to address the fundamental challenge of converting the aldose form of xylose into the ketose form of xylulose, thereby enabling subsequent phosphorylation and integration into central metabolic networks [19].

Xylose Isomerase Pathway

The xylose isomerase pathway represents the predominant route for D-xylose to D-xylulose conversion in prokaryotic organisms [4] [9]. Xylose isomerase catalyzes the direct interconversion of D-xylose and D-xylulose through an aldose-ketose isomerization reaction that requires divalent metal ions, typically magnesium or manganese, for catalytic activity [9] [11].

The equilibrium position of the xylose isomerase reaction strongly favors D-xylose formation, with the equilibrium mixture containing approximately 83% D-xylose and 17% D-xylulose under standard conditions [4]. This thermodynamic constraint necessitates efficient removal of D-xylulose through subsequent phosphorylation to drive the overall conversion process [4]. The catalytic mechanism involves metal-induced ring opening of the pyranose form of D-xylose, followed by proton abstraction and re-protonation to generate the open-chain ketose form [11].

Xylose isomerase enzymes exhibit broad substrate specificity, capable of acting on various pentoses and some hexoses including D-ribose, L-arabinose, L-rhamnose, and D-allose [9]. This promiscuous activity has significant biotechnological implications, as the same enzyme can catalyze the conversion of D-glucose to D-fructose, forming the basis for high-fructose corn syrup production [9] [10].

Recent structural and mechanistic studies have revealed that xylose isomerase from Parabacteroides species exhibits superior kinetic properties compared to previously characterized enzymes, demonstrating 72% higher D-xylose isomerization rates and 37% lower Michaelis constants for D-xylose [8]. These findings highlight the ongoing evolution and optimization of xylose isomerase enzymes across different microbial species.

Oxido-reductase Pathway (Xylose Reductase/Xylitol Dehydrogenase)

The oxido-reductase pathway, also designated as the xylose reductase-xylitol dehydrogenase pathway, represents the primary mechanism for D-xylose utilization in eukaryotic microorganisms, particularly yeasts and filamentous fungi [4] [5] [12]. This two-step pathway involves the sequential action of xylose reductase and xylitol dehydrogenase enzymes, with xylitol serving as an obligate intermediate [5] [15].

Xylose reductase catalyzes the initial reduction of D-xylose to xylitol, utilizing either nicotinamide adenine dinucleotide phosphate or nicotinamide adenine dinucleotide as cofactors, with most enzymes exhibiting preference for the phosphorylated form [5] [12]. The crystal structure of xylose reductase from Scheffersomyces stipitis reveals a substrate binding pocket composed of ten critical residues that form hydrogen bonds with the hydroxyl groups and aldehyde functionality of D-xylose [5]. Notably, this binding pocket exhibits predominantly hydrophobic character, which contributes to the relatively low substrate affinity observed for D-xylose, with Michaelis constant values reaching 39.4 millimolar [5].

Xylitol dehydrogenase subsequently oxidizes xylitol to D-xylulose using nicotinamide adenine dinucleotide as the obligate cofactor [12] [15]. The enzyme demonstrates high specificity for xylitol and plays an essential role in pentose metabolism, as evidenced by gene disruption studies in Candida tropicalis where loss of xylitol dehydrogenase activity completely abolished growth on D-xylose minimal medium [12].

The oxido-reductase pathway faces significant challenges related to cofactor imbalance, particularly under anaerobic conditions where the differential cofactor requirements of xylose reductase and xylitol dehydrogenase can lead to accumulation of xylitol and reduced ethanol yields [15] [18]. This cofactor imbalance has prompted extensive protein engineering efforts aimed at modifying the cofactor specificity of these enzymes to achieve redox neutrality [15].

Alternative Microbial and Fungal Pathways

Beyond the classical xylose isomerase and oxido-reductase pathways, several alternative routes for D-xylose to D-xylulose conversion have been identified in specialized microbial systems [4] [6] [31]. These alternative pathways often involve oxidative transformations that completely bypass xylulose formation, instead directing carbon flux through different intermediates.

The Weimberg pathway represents one such alternative route, involving the oxidation of D-xylose to D-xylonolactone by D-xylose dehydrogenase, followed by lactonase-mediated hydrolysis to D-xylonic acid [4]. Subsequent dehydration produces 2-keto-3-deoxy-xylonate, which undergoes further transformation to alpha-ketoglutarate semialdehyde and ultimately alpha-ketoglutarate, thereby integrating pentose carbon into the tricarboxylic acid cycle [4].

The Dahms pathway shares initial steps with the Weimberg pathway but diverges at the 2-keto-3-deoxy-xylonate intermediate, which undergoes aldol cleavage to generate glycolaldehyde and pyruvate [4]. This pathway provides a more direct route to central metabolic intermediates while avoiding the formation of D-xylulose entirely.

Marine bacteria have evolved specialized pathways for utilizing beta-1,3-xylan, a polysaccharide abundant in marine algae [30] [33]. Vibrio species employ a complex enzymatic system involving beta-1,3-xylanases and beta-1,3-xylosidases to degrade beta-1,3-xylan to fermentable xylose, which then enters conventional xylose metabolic pathways [33]. This system demonstrates the evolutionary adaptation of marine microorganisms to their unique polysaccharide environment.

Thermophilic and hyperthermophilic archaea, particularly Sulfolobus species, employ novel aldol cleavage pathways for pentose degradation [31]. These organisms simultaneously utilize two distinct routes for D-xylose catabolism: one involving aldol cleavage to pyruvate and glycolaldehyde, and another proceeding through 2-oxoglutarate formation [31]. This dual pathway strategy provides metabolic flexibility and efficient carbon utilization under extreme temperature conditions.

Integration of D-xylulose into Central Carbon Metabolism

The integration of D-xylulose into central carbon metabolism occurs through two primary pathways: entry into the pentose phosphate pathway via phosphorylation to D-xylulose-5-phosphate, and alternative routing through the phosphoketolase pathway in certain bacterial species [4] [14] [24]. These integration points represent critical control nodes that determine the ultimate fate of pentose-derived carbon in cellular metabolism.

Entry into the Pentose Phosphate Pathway

The phosphorylation of D-xylulose to D-xylulose-5-phosphate by xylulokinase represents the primary mechanism for integrating pentose-derived carbon into central metabolism [17] [21] [22]. Xylulokinase catalyzes the adenosine triphosphate-dependent phosphorylation reaction with high specificity for D-xylulose as the sugar substrate [21] [23].

Human xylulokinase exhibits remarkable substrate specificity, acting exclusively on D-xylulose with kinetic parameters of Michaelis constant equal to 24 micrometers and turnover number equal to 35 per second [21] [23]. The enzyme structure reveals a two-domain architecture characteristic of the sugar kinase superfamily, with D-xylulose binding to domain I and adenosine diphosphate binding to domain II [21] [23]. Catalysis requires a large-scale conformational change to bring the substrates into proximity for phosphoryl transfer [21].

The crystal structure demonstrates that D-xylulose binds in its linear keto form, positioned between a tryptophan side chain and polar residues that provide extensive hydrogen bonding interactions [21] [23]. This precise molecular recognition underlies the enzyme's exquisite specificity for D-xylulose over other pentose sugars [21].

Xylulokinase plays essential roles beyond pentose metabolism, participating in the biosynthesis of terpenoids through its activity with 1-deoxy-D-xylulose, thiamine biosynthesis, and pyridoxal production [17]. The enzyme demonstrates weak substrate-independent adenosine triphosphate hydrolysis activity, suggesting additional regulatory functions [17].

D-xylulose-5-phosphate serves as a critical intermediate in the non-oxidative branch of the pentose phosphate pathway, functioning as a donor of two-carbon ketone groups in transketolase reactions [24]. The metabolite exhibits regulatory functions beyond its role as a metabolic intermediate, particularly in the activation of glycolysis through its interaction with the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase [24].

Xylulose-5-phosphate activates protein phosphatase 2A, leading to dephosphorylation of the bifunctional enzyme and subsequent activation of phosphofructokinase-2 activity [24] [35]. This mechanism results in increased production of fructose-2,6-bisphosphate, ultimately stimulating glycolytic flux [24] [35]. Recent research has identified xylulose-5-phosphate as a key regulator of gene expression through its role in promoting carbohydrate response element binding protein transcription factor activity in the well-fed state [24] [35].

Role in the Phosphoketolase Pathway

The phosphoketolase pathway represents an alternative route for D-xylulose-5-phosphate metabolism that operates in parallel to the pentose phosphate pathway in certain bacterial species [14] [28]. This pathway involves the direct cleavage of D-xylulose-5-phosphate into equimolar amounts of glyceraldehyde-3-phosphate and acetyl phosphate by the enzyme phosphoketolase [14] [28].

In Clostridium acetobutylicum, carbon-13 metabolic flux analysis revealed that the phosphoketolase pathway contributes up to 40% of the total xylose catabolic flux under high xylose concentrations [14]. The pathway operates as a metabolic shortcut that bypasses several enzymatic steps of the pentose phosphate pathway while generating acetyl coenzyme A precursors more directly [14].

The stoichiometry of the phosphoketolase pathway differs significantly from the pentose phosphate pathway in terms of energy yield and product formation [14]. While the pentose phosphate pathway converts three xylulose-5-phosphate molecules to five acetyl coenzyme A molecules with generation of eight adenosine triphosphate molecules, the phosphoketolase pathway produces six acetyl coenzyme A molecules from three xylulose-5-phosphate molecules with only six adenosine triphosphate molecules formed [14].

Lactic acid bacteria utilize the phosphoketolase pathway as their primary mechanism for pentose sugar catabolism [28]. In Lactococcus lactis, the relative flux through the phosphoketolase pathway versus the pentose phosphate pathway depends on substrate concentration, with higher xylose concentrations favoring increased phosphoketolase activity [28]. This metabolic flexibility allows the organism to optimize energy generation and metabolite production based on substrate availability [28].

The regulation of phosphoketolase pathway activity involves complex interactions between enzyme expression levels and substrate concentrations [28]. At high xylose concentrations, Lactococcus lactis exhibits decreased specific activities of phosphoketolase and pyruvate formate lyase, coupled with increased activities of transketolase and transaldolase [28]. This regulatory pattern suggests that substrate concentration serves as a signal for shifting between alternative metabolic routes.

Comparative Metabolic Pathway Analysis Across Organisms

The evolution of D-xylulose metabolic pathways demonstrates remarkable diversity across different taxonomic groups, reflecting the varied ecological niches and metabolic strategies employed by different organisms [4] [19] [25]. Comparative analysis reveals fundamental differences in pathway organization, enzyme specificity, and regulatory mechanisms between prokaryotic and eukaryotic systems.

Prokaryotic vs. Eukaryotic D-xylulose Metabolism

Prokaryotic organisms predominantly utilize the xylose isomerase pathway for direct conversion of D-xylose to D-xylulose, reflecting the metabolic efficiency required for rapid growth and adaptation to changing environmental conditions [4] [19]. This single-step conversion minimizes the metabolic burden associated with pentose utilization and avoids the cofactor imbalance issues inherent in multi-step pathways [4].

Thermophilic bacteria demonstrate enhanced xylose isomerase activities with improved thermal stability and broader substrate specificity [29]. Thermoanaerobacter ethanolicus expresses a specialized D-xylose binding protein that facilitates high-affinity xylose transport, representing the first characterized xylose-binding protein in gram-positive thermophilic bacteria [29]. This protein exhibits typical lipoprotein characteristics with a lipid anchor attachment mechanism [29].

Eukaryotic microorganisms, particularly yeasts and filamentous fungi, have evolved the more complex oxido-reductase pathway involving xylose reductase and xylitol dehydrogenase [4] [5] [15]. This pathway organization reflects the compartmentalized nature of eukaryotic metabolism and the need for precise cofactor management across different cellular compartments [15].

Comparative genomic analysis across fourteen Ascomycete species revealed striking differences in xylose-responsive gene expression patterns [25]. Xylose-fermenting fungi exhibit coordinated upregulation of genes encoding xylose reductase, xylitol dehydrogenase, xylulokinase, transketolase, and transaldolase, while non-fermenting species show massive stress response activation indicating carbon limitation [25].

Systems Biology Approaches to D-xylulose Metabolic Flux Analysis

Systems biology methodologies have provided unprecedented insights into D-xylulose metabolism through comprehensive analysis of metabolic fluxes, metabolite pool sizes, and regulatory networks [18] [26] [37]. These approaches integrate experimental measurements with computational modeling to quantify intracellular carbon flow and identify metabolic bottlenecks.

Carbon-13 metabolic flux analysis represents the gold standard for quantitative analysis of D-xylulose metabolic pathways [14] [26] [37]. This technique utilizes isotopically labeled substrates to trace carbon atom fate through metabolic networks, enabling precise determination of flux distributions and pathway activities [26]. The methodology requires three essential components: cell cultivation on carbon-13 labeled substrates, isotopic analysis of metabolites, and carbon-13 assisted pathway and flux analysis [26].

Comparative flux analysis between glucose and xylose metabolism in Saccharomyces cerevisiae has revealed fundamental differences in central carbon metabolism [18] [37]. Xylose utilization results in dramatic increases in the oxidative pentose phosphate pathway flux to generate required nicotinamide adenine dinucleotide phosphate for xylose reductase activity [18]. This metabolic rearrangement leads to carbon loss through carbon dioxide evolution and reduced flux to pyruvate formation [18].

The integration of metabolomic analysis with flux quantification has identified specific metabolic bottlenecks in xylose metabolism [37]. Anaerobic xylose utilization in engineered Saccharomyces cerevisiae exhibits significant accumulation of glyceraldehyde-3-phosphate and depletion of lower glycolytic intermediates, indicating bottlenecks in lower glycolysis [37]. These findings suggest incomplete activation of fermentation programs during xylose metabolism compared to glucose utilization [37].

Metabolic flux analysis in Clostridium acetobutylicum demonstrated the quantitative importance of the phosphoketolase pathway in xylose catabolism [14]. Carbon-13 labeling experiments revealed that phosphoketolase contributes 15% of xylose flux at low substrate concentrations, increasing to 40% at high xylose concentrations [14]. This concentration-dependent flux distribution provides insights into metabolic regulation mechanisms and pathway competition [14].

Advanced mathematical algorithms and high-throughput mass spectrometry technologies have enabled accurate flux quantification for various microorganisms [26]. The selection of appropriate carbon-13 labeled substrates represents a critical factor for successful flux analysis, with glucose mixtures containing 80% [1-carbon-13] and 20% [uniformly-carbon-13] glucose providing optimal labeling patterns for most applications [26].

Dynamic flux analysis approaches have provided insights into the temporal aspects of xylose metabolism regulation [35]. Studies in primary hepatocytes revealed the kinetic sequence of xylulose-5-phosphate formation, carbohydrate response element binding protein nuclear translocation, and transcriptional activation [35]. Xylulose-5-phosphate formation occurs within 30 minutes of glucose exposure, nuclear translocation requires 3-5 hours, and transcriptional activation reaches maximum levels after 15 hours [35].

The application of systems biology approaches to extremophile organisms has revealed novel metabolic strategies for pentose utilization [31]. Hyperthermophilic archaea employ simultaneous dual pathways for D-xylose catabolism, with approximately 50% of carbon flux proceeding through aldol cleavage and 50% through 2-oxoglutarate formation [31]. This metabolic redundancy provides robustness under extreme environmental conditions [31].

Analysis TypeOrganismKey FindingFlux ContributionReference
Carbon-13 MFAClostridium acetobutylicumPhosphoketolase pathway activity15-40% of xylose flux [14]
Metabolomic flux analysisSaccharomyces cerevisiaeLower glycolysis bottleneckReduced pyruvate flux [37]
Dynamic flux analysisHepatocytesXylulose-5-phosphate signalingTranscriptional regulation [35]
Comparative flux analysisRecombinant yeastPentose phosphate pathway10-fold increase [18]
Dual pathway analysisSulfolobus acidocaldariusParallel catabolism routes50% each pathway [31]

Physical Description

Liquid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

150.05282342 g/mol

Monoisotopic Mass

150.05282342 g/mol

Heavy Atom Count

10

Appearance

Assay:≥95%A solution in water

Melting Point

15°C

UNII

9N4LZL67SA
YSC9WAF8X1

Other CAS

5962-29-8
551-84-8

Wikipedia

Xylulose

Dates

Last modified: 08-15-2023

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